

Beta-cypermethrin-d5 physical and chemical properties

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Beta-cypermethrin-d5**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cypermethrin is a synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of pests.[1][2] It functions as a potent neurotoxin in insects by disrupting the normal functioning of their voltage-gated sodium channels, leading to paralysis and death.[1][2] **Beta-cypermethrin-d5** is the deuterium-labeled form of Beta-cypermethrin, where five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of its non-labeled counterpart in various matrices.[3][4] Its use as an internal standard allows for the correction of matrix effects and analyte loss during sample preparation and analysis, leading to more accurate and precise quantification.[4] This guide provides a comprehensive overview of the physical and chemical properties of **Beta-cypermethrin-d5**, along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of **Beta-cypermethrin-d5** and its unlabeled analog are summarized in the table below. These properties are crucial for designing analytical methods,



understanding its environmental fate, and developing formulations.

| Property | Beta-cypermethrin-d5 | Beta-cypermethrin |
|-------------------|--|--|
| Molecular Formula | C22H14D5Cl2NO3[3] | C22H19Cl2NO3[2][5][6][7] |
| Molecular Weight | 421.33 g/mol [3][4] | 416.3 g/mol [2][6][7] |
| CAS Number | 2140327-50-8 (Isomeric Mixture)[8] | 66841-24-5, 65731-84-2, 52315-07-8 (Isomeric mixture, various reported)[2][3][6][7][8] [9] |
| Appearance | Not specified, likely similar to the unlabeled compound. | Technical product: Thick, yellow-brown liquid or semi- solid mass.[10] Pure isomers: Colorless crystals.[11] |
| Melting Point | Not specified. | 63 °C[5], 53 °C[6], 60-80 °C (technical grade)[11][12] |
| Boiling Point | Not specified. | 253 °C[5], 511.30 °C[6], 170- 195 °C[12] |
| Solubility | Not specified, likely similar to the unlabeled compound. | Low aqueous solubility.[1][5] Soluble in organic solvents such as acetone, chloroform, cyclohexanone, xylene (>450 g/L), ethanol (337 g/L), and hexane (103 g/L) at 20 °C.[11] |
| Stability | Not specified. | Stable as a solid, but readily hydrolyzed at alkaline pH.[12] |

Experimental Protocols Synthesis of Beta-cypermethrin

A common synthetic route for Beta-cypermethrin involves the reaction of 3-phenoxybenzaldehyde with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride. [13]



Methodology:

- Sodium cyanide is dissolved in a mixture of water and a suitable organic solvent like tetrahydrofuran.
- A mixture of 3-phenoxybenzaldehyde and 3-(2,2-dichloroethenyl)-2,2dimethylcyclopropanecarbonyl chloride is added dropwise to the stirred sodium cyanide solution at a controlled temperature (e.g., 15°C).
- The reaction is stirred for a couple of hours after the addition is complete.
- The product, α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (cypermethrin), is then extracted using an organic solvent such as methylene chloride.
- The combined organic layers are washed, dried, and the solvent is evaporated to yield the final product.[13]

Another described method utilizes a phase transfer catalyst to facilitate the reaction.[14]

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Beta-cypermethrin.[15] **Beta-cypermethrin-d5** is an ideal internal standard for this analysis when coupled with mass spectrometry.

HPLC-UV Method:

- Instrumentation: HPLC system with a UV/PDA detector.[15]
- Column: Nucleosil C18 column (250 mm × 4.6 mm, 10 μm).[15]
- Mobile Phase: A mixture of Methanol, Acetonitrile, and water in a 60:20:20 (v/v/v) ratio.[15]
- Flow Rate: 1.0 mL/min.[15]
- Injection Volume: 20 μL.[15]



Detection Wavelength: 225 nm.[15]

Run Time: 20 minutes.[15]

Sample Preparation for Environmental Samples (Water and Sediment): For the analysis of pyrethroids in environmental matrices like water and sediment, extraction and cleanup steps are necessary prior to chromatographic analysis. Gas Chromatography/Mass Spectrometry (GC/MS) is often employed.[16]

- Extraction: Sediment samples are extracted using microwave-assisted extraction (MAE) with a mixture of dichloromethane and methanol.[16]
- Cleanup: The extract undergoes cleanup using high-performance liquid chromatography with gel-permeation chromatography (HPLC-GPC) to remove sulfur and other matrix interferences.[16]
- Analysis: The final extract is analyzed by GC/MS or GC/MS/MS for quantification.[16]

Visualizations Analytical Workflow Diagram



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Caption: General analytical workflow for the quantification of Beta-cypermethrin.

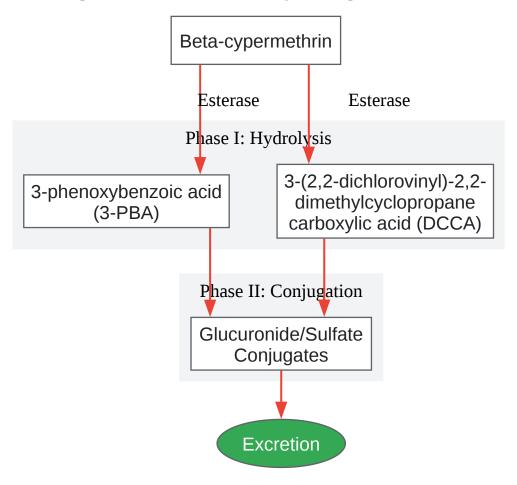
Metabolic Pathway

Beta-cypermethrin is extensively metabolized in organisms, primarily through the cleavage of its ester linkage, followed by oxidation and conjugation, which renders the metabolites more water-soluble and easier to excrete.[17] The primary degradation pathway involves the



hydrolysis of the ester bond, leading to the formation of 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA).[18][19]

Metabolic Degradation Pathway Diagram



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Caption: Simplified metabolic pathway of Beta-cypermethrin.

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